molecular formula C19H20ClN3O B2397693 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea CAS No. 898449-51-9

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

Cat. No. B2397693
CAS RN: 898449-51-9
M. Wt: 341.84
InChI Key: PLWGLEXFOKYMLL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea, also known as CDUPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDUPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Urea Derivatives in Plant Biology

Urea derivatives have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have shown their extensive use in in vitro plant morphogenesis due to their ability to act as positive regulators. Further research has identified new urea cytokinins that specifically enhance adventitious root formation, indicating the potential of urea derivatives in agricultural and botanical research (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Research on Mannich bases derived from urea has highlighted their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These compounds, including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea and others, have been studied using various methods, such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, revealing their potential to protect against corrosion through adsorption and interaction with metal surfaces (Jeeva et al., 2015).

Anticancer Agents

Urea derivatives have also been investigated for their anticancer properties. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant effects. These compounds, including 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated potent inhibitory activity, suggesting their potential as BRAF inhibitors and anticancer agents (Jian Feng et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-13-5-3-6-15(11-13)22-19(24)23(18-7-4-10-21-18)16-9-8-14(2)17(20)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWGLEXFOKYMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea

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